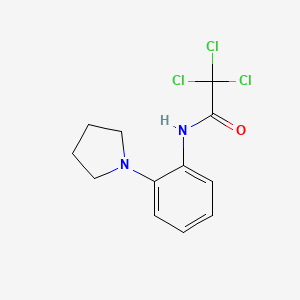
2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound that features a trichloromethyl group attached to an acetamide moiety, which is further connected to a pyrrolidinyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 2-pyrrolidin-1-ylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding acetic acid and 2-pyrrolidin-1-ylphenylamine.
Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: Acetic acid and 2-pyrrolidin-1-ylphenylamine.
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of collagen prolyl-4-hydroxylase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an inhibitor of collagen prolyl-4-hydroxylase, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues in collagen. This inhibition can affect collagen stability and has implications in various biological processes.
相似化合物的比较
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridinyl group instead of a pyrrolidinyl group.
2-Phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)acetamide: Contains a phenyl group and a different substitution pattern on the acetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide is unique due to the presence of the pyrrolidinyl-substituted phenyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-5-1-2-6-10(9)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLGJGCXWTKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Chloro-2-methylphenyl)amino]-1-(4-nitrophenyl)propan-1-one](/img/structure/B5828811.png)
![N-(2,4-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5828816.png)
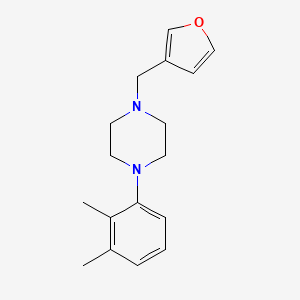
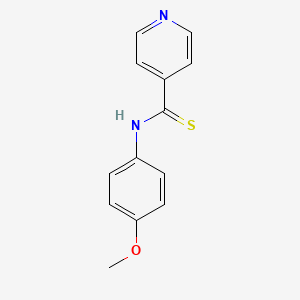
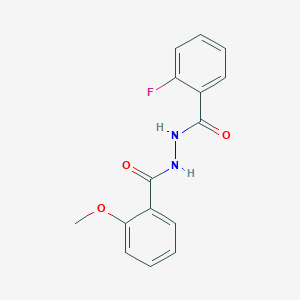
![4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid](/img/structure/B5828862.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B5828867.png)
![ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5828871.png)
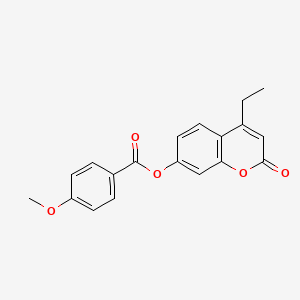
![2-[(2,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5828892.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5828896.png)
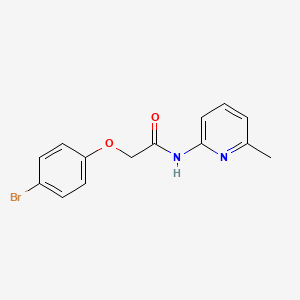

![2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid](/img/structure/B5828912.png)
